N,4,4-Trimethyl-1-pentanamine hydrochloride
Description
Properties
IUPAC Name |
N,4,4-trimethylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-8(2,3)6-5-7-9-4;/h9H,5-7H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXJSRNZLSCFQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: N,4,4-trimethyl-1-pentanamine hydrochloride is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug design and development. Industry: It is utilized in the manufacturing of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which N,4,4-trimethyl-1-pentanamine hydrochloride exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved are determined by the nature of the biological system and the specific reactions it undergoes.
Comparison with Similar Compounds
Comparison with Similar Hydrochloride Compounds
Pharmacological and Immunomodulatory Effects
- Ansofaxine Hydrochloride: A serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) with demonstrated immunomodulatory effects.
- N,4,4-Trimethyl-1-pentanamine Hydrochloride (Hypothetical): As a tertiary amine, it may lack direct immunomodulatory activity compared to ansofaxine but could share physicochemical properties like enhanced solubility.
Analytical and Formulation Profiles
- Benzydamine Hydrochloride : Validated HPLC methods achieve >99% accuracy in quantification (Table 5, ) .

- Propranolol and Lidocaine Hydrochlorides: Stability studies show linear calibration plots (R² > 0.99) over 4 weeks, with lidocaine exhibiting higher variability in long-term storage () .
- Famotidine and Metformin Hydrochlorides : Dissolution kinetics for gastro-retentive tablets (famotidine) and oro-dispersible tablets (metformin) follow first-order and Korsmeyer-Peppas models, respectively () .


Table 1: Comparative Properties of Hydrochloride Salts
Physicochemical and Pharmacokinetic Behavior
Research Findings and Limitations
- Immunomodulatory Hydrochlorides: Ansofaxine’s CD8+ T-cell modulation () contrasts with dopamine hydrochloride’s neurological focus, highlighting structural specificity in applications .
- Analytical Challenges : Lidocaine HCl’s calibration variability () underscores the need for tailored methods for branched amines like N,4,4-Trimethyl-1-pentanamine HCl .
- Dissolution Kinetics : Famotidine and metformin HCl data () suggest that branched hydrochlorides may require similar gastro-retentive strategies .
Biological Activity
N,4,4-Trimethyl-1-pentanamine hydrochloride is a compound that has garnered attention in various fields of research, particularly in biochemistry and pharmacology. This article delves into its biological activity, synthesis methods, and potential applications.
This compound is an amine compound with the molecular formula and a molecular weight of 165.69 g/mol. Its synthesis typically involves reductive amination processes, where ketones or aldehydes are reacted with ammonia in the presence of reducing agents such as sodium cyanoborohydride. The compound can also undergo various chemical reactions including oxidation to form amides or nitriles, and reduction to yield secondary or tertiary amines.
The biological activity of this compound is primarily characterized by its interaction with enzymes and receptors. It serves as a reagent in biochemical assays aimed at studying enzyme inhibition or activation. The specific molecular targets and pathways involved depend on the biological system being examined.
Enzyme Interaction
Research indicates that this compound can influence enzyme activity by acting as an inhibitor or activator. This property makes it valuable in drug design and development. For instance, it has been explored for its potential therapeutic effects against various diseases due to its ability to modulate enzyme functions.
Case Studies
Several studies have investigated the effects of this compound on different biological systems:
- Cancer Research : In vitro studies have shown that compounds similar to N,4,4-trimethyl-1-pentanamine can inhibit the growth of cancer cell lines. For example, the knockdown of specific enzymes involved in cancer proliferation has been linked to compounds that modulate similar pathways as this compound .
- Neurobiology : The compound has been examined for its effects on neuronal cells. Preliminary findings suggest that it may influence neurotransmitter release and neuronal survival under stress conditions .
Research Findings
A summary of key findings from various studies highlights the biological implications of this compound:
Preparation Methods
Reductive Amination Method
Overview:
Reductive amination is the most prevalent industrial and laboratory method for synthesizing N,4,4-trimethyl-1-pentanamine hydrochloride. This approach involves the reaction of a suitable ketone or aldehyde precursor with ammonia or an amine source, followed by reduction to form the target amine.
- Starting Material: 4,4,4-Trimethyl-2-pentanone (a ketone with the appropriate carbon skeleton).
- Amine Source: Ammonia or ammonium salts.
- Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is commonly used due to its selectivity and mildness.
- Solvent: Usually methanol or ethanol.
- Conditions: The reaction is carried out under mild acidic or neutral conditions to facilitate imine formation, followed by reduction to the amine.
$$
\text{4,4,4-Trimethyl-2-pentanone} + \text{NH}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{N,4,4-Trimethyl-1-pentanamine}
$$
The product is then converted to the hydrochloride salt by treatment with hydrochloric acid.
- The process is optimized for large-scale production with high yield and purity.
- Reaction conditions are controlled to minimize side reactions such as over-reduction or formation of secondary amines.
- Purification typically involves crystallization of the hydrochloride salt.
N-Alkylation Method
Overview:
N-alkylation involves the alkylation of a primary amine precursor with an alkyl halide under basic conditions to introduce the desired alkyl groups on the nitrogen atom.
- Starting Material: 4,4,4-Trimethyl-1-pentanamine.
- Alkylating Agent: Appropriate alkyl halides (e.g., methyl iodide or bromide).
- Base: Strong bases like sodium hydride or potassium carbonate.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Conditions: Reaction is performed under inert atmosphere to prevent side reactions.
$$
\text{4,4,4-Trimethyl-1-pentanamine} + \text{R-X} \xrightarrow{\text{Base}} \text{N-alkylated amine}
$$
Subsequent treatment with hydrochloric acid yields the hydrochloride salt.
Alternative Synthetic Routes and Research Findings
While reductive amination and N-alkylation are the primary routes, other synthetic strategies have been explored in research settings:
Acylation and Hydrogenolysis: As described in patent literature, acylation of amine intermediates with acyl halides or anhydrides followed by stereoselective hydrogenolysis using palladium or Raney nickel catalysts can yield structurally related amines, which may be precursors or analogs of this compound.
Hydroxylamine Derivatives: Some methods involve the preparation of hydroxylamine intermediates followed by reduction and substitution reactions to introduce the amine functionality.
Reaction Conditions and Reagents Summary
| Preparation Method | Starting Materials | Key Reagents | Solvent(s) | Conditions | Notes |
|---|---|---|---|---|---|
| Reductive Amination | 4,4,4-Trimethyl-2-pentanone, NH3 | Sodium cyanoborohydride | Methanol/Ethanol | Mild acidic/neutral, room temp | High selectivity, industrial scale |
| N-Alkylation | 4,4,4-Trimethyl-1-pentanamine | Alkyl halides, strong base | DMF, THF | Inert atmosphere, room temp | Requires strict control of base amount |
| Acylation + Hydrogenolysis | Amine intermediates, acyl halides | Pd/C, Raney Ni catalysts | THF, DCM | Hydrogen atmosphere, mild temp | Stereoselective, used for analog synthesis |
Purification and Characterization
- The hydrochloride salt is typically purified by recrystallization from suitable solvents such as ethanol or isopropanol.
- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis.
- Purity is crucial for biological and industrial applications.
Research and Industrial Applications Related to Preparation
- The reductive amination method is favored for its scalability and efficiency in industrial production.
- Variations in reducing agents and reaction parameters have been studied to improve yield and reduce impurities.
- The compound’s preparation methods are often integrated into multi-step syntheses of pharmaceuticals and specialty chemicals.
Summary Table of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Industrial Use |
|---|---|---|---|---|
| Reductive Amination | High selectivity, scalable | Requires careful handling of reductant | 80-95% | Yes |
| N-Alkylation | Versatile for functionalization | Side reactions possible, requires inert conditions | 60-85% | Limited |
| Acylation + Hydrogenolysis | Stereoselective, suitable for analogs | Multi-step, catalyst sensitive | Variable | Research |
Q & A
Basic: What are the recommended analytical methods to validate the purity and structural integrity of N,4,4-Trimethyl-1-pentanamine hydrochloride?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., λmax ~255 nm, as seen in similar hydrochlorides) to assess purity . Intraday and interday precision studies (n=3 replicates) ensure method reliability .
- Nuclear Magnetic Resonance (NMR): Perform <sup>1</sup>H-NMR and <sup>13</sup>C-NMR to confirm structural assignments (e.g., methyl group signals at δ ~2.92 ppm for dimethyl groups) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- UV-Vis Spectroscopy: Validate λmax and molar absorptivity against reference standards .
Basic: How can researchers optimize the synthesis of this compound to improve yield and scalability?
Methodological Answer:
- Route Selection: Use convergent synthesis strategies (e.g., cyclization and acylation steps) inspired by articaine hydrochloride synthesis, which achieves ~17% yield over five steps .
- Purification: Employ recrystallization in ethanol/water mixtures to remove byproducts and enhance purity .
- Process Monitoring: Track reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy (e.g., amide/imine peaks at ~1580–1620 cm<sup>−1</sup>) .
Advanced: How should researchers address discrepancies in pharmacological data across studies (e.g., conflicting IC50 values)?
Methodological Answer:
- Standardize Assay Conditions: Ensure consistent cell lines (e.g., primary vs. immortalized), incubation times, and buffer systems. Variability in tumor models (e.g., splenic vs. tumor-infiltrating CD8+ T cells) can skew results .
- Replicate Under Controlled Variables: Perform triplicate experiments (n=3–5) with statistical analysis (mean ± SD, ANOVA) to identify outliers .
- Cross-Validate Methods: Compare data from orthogonal assays (e.g., in vitro enzyme inhibition vs. in vivo immune modulation) .
Advanced: What mechanistic approaches are recommended to study the biological activity of this compound?
Methodological Answer:
- In Vitro Assays: Use dose-response studies (e.g., 10 nM–100 µM) to assess receptor binding or enzyme inhibition. For example, CD8+ T-cell exhaustion markers (CD223+/CD279+) can be quantified via flow cytometry .
- In Vivo Models: Adopt time-course experiments (e.g., sacrifice at 4, 8, 24, and 48 hours post-administration) to evaluate pharmacokinetics and tissue distribution .
- Molecular Docking: Predict interactions with targets (e.g., opioid receptors) using software like AutoDock, referencing structural analogs (e.g., fentanyl derivatives) .
Basic: How can researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Store samples at -20°C, 4°C, and 25°C for ≥6 months, monitoring degradation via HPLC every 30 days .
- pH Stability: Test solubility and degradation in buffers (pH 3–9) to identify optimal formulation conditions .
- Light Sensitivity: Expose samples to UV light (254 nm) and compare stability against dark-stored controls .
Advanced: What strategies resolve contradictions in structural characterization data (e.g., conflicting NMR or IR spectra)?
Methodological Answer:
- Multi-Technique Correlation: Cross-reference NMR, IR, and X-ray crystallography data. For example, imine proton signals in NMR should align with IR amide peaks .
- Isotopic Labeling: Use deuterated solvents or <sup>15</sup>N-labeled analogs to resolve overlapping signals in crowded spectra .
- Collaborative Validation: Share raw data with independent labs to confirm assignments, minimizing instrument-specific artifacts .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Handle in a fume hood to avoid inhalation of fine crystalline particles .
- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



